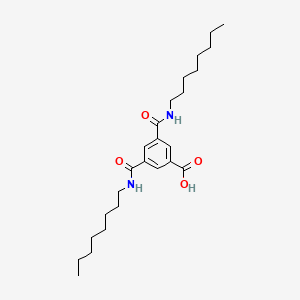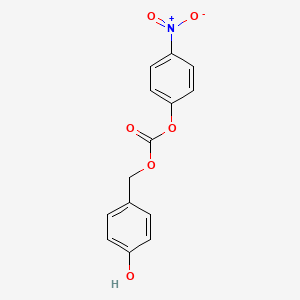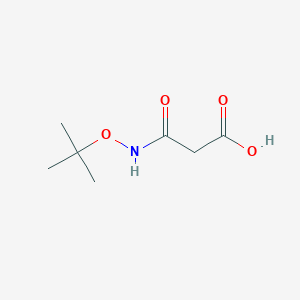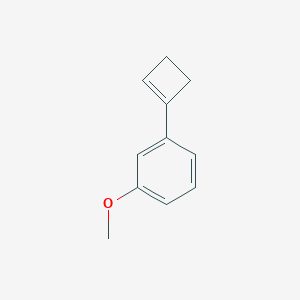![molecular formula C8H6N2 B12577299 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole CAS No. 608521-99-9](/img/structure/B12577299.png)
6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole: is a heterocyclic compound with a unique structure that includes both pyrrole and pyrrolopyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethynyl-substituted intermediates, which undergo cyclization to form the desired pyrrolopyridine structure. The reaction conditions often involve the use of catalysts and solvents that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to achieve the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes.
Biology and Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism by which 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole exerts its effects involves its interaction with molecular targets. The ethynyl group and the pyrrolopyridine structure allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
1,6a-Dihydropyrrolo[2,3-b]pyrrole: Lacks the ethynyl group, which may affect its reactivity and applications.
6a-Methyl-1,6a-dihydropyrrolo[2,3-b]pyrrole:
Uniqueness: The presence of the ethynyl group in 6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole imparts unique reactivity and potential applications that distinguish it from similar compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
608521-99-9 |
|---|---|
Formule moléculaire |
C8H6N2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
6a-ethynyl-1H-pyrrolo[2,3-b]pyrrole |
InChI |
InChI=1S/C8H6N2/c1-2-8-7(3-5-9-8)4-6-10-8/h1,3-6,9H |
Clé InChI |
PQFKZWXKBVUJOC-UHFFFAOYSA-N |
SMILES canonique |
C#CC12C(=CC=N1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)
![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)


![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)

![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)



methanone](/img/structure/B12577317.png)
